Introduction: A Core Scaffold in Modern Medicinal Chemistry
Introduction: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to 3-(4-Bromophenyl)piperidin-2-one for Advanced Research
3-(4-Bromophenyl)piperidin-2-one is a heterocyclic compound featuring a piperidinone core substituted with a bromophenyl group at the 3-position. The piperidine ring is a ubiquitous and highly privileged scaffold in drug discovery, present in numerous approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, three-dimensional nature provides access to chemical space not easily addressed by flat, aromatic systems, often leading to improved pharmacological properties.[4][5] The lactam functionality within the piperidinone ring introduces a polar, hydrogen-bond-accepting and -donating amide group, which can be critical for target engagement.
This molecule, in particular, is of significant interest to researchers and drug development professionals. It serves not as an end-product, but as a versatile intermediate. The strategic placement of the bromine atom on the phenyl ring provides a reactive handle for a wide array of cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing the technical insights necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
Precise characterization is the foundation of all chemical research. The key properties of 3-(4-Bromophenyl)piperidin-2-one are summarized below.
Core Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 769944-71-0 | [6][7][8][9] |
| Molecular Formula | C₁₁H₁₂BrNO | [6][7][8] |
| Molecular Weight | 254.12 g/mol | [6][7][8] |
| Canonical SMILES | O=C1NCCCC1C2=CC=C(Br)C=C2 | [6] |
| InChI Key | VFNRGZUNLYRMOP-UHFFFAOYSA-N | [9] |
Physical Properties
| Property | Value / Description | Source(s) |
| Physical Form | Solid | [9][10] |
| Color | White / Off-white | [10] |
| Storage Temperature | Room temperature, sealed in dry conditions | [6][9] |
| Purity (Typical) | ≥95-98% | [8][9] |
| Boiling Point | No definitive data available; predicted ~310.9 °C | [11] |
| pKa | Predicted ~9.90 (for the corresponding piperidine amine) | [11] |
Spectroscopic Data
While a comprehensive public dataset is not available, typical spectroscopic features can be inferred from the structure and data for similar compounds. Researchers should always acquire data on their specific sample for confirmation.
-
¹H NMR: Expected signals would include aromatic protons in the ~7.0-7.6 ppm range (appearing as two doublets for the 1,4-disubstituted pattern), a multiplet for the methine proton at the 3-position (CH -Ar), and several multiplets for the methylene protons of the piperidine ring. A broad singlet for the N-H proton of the lactam is also expected.
-
¹³C NMR: Aromatic carbons would appear in the ~120-145 ppm range, with the carbon bearing the bromine showing a characteristic shift. The carbonyl carbon (C=O) would be significantly downfield (>170 ppm). Aliphatic carbons of the piperidine ring would be found upfield.
-
IR Spectroscopy: Key absorbances would include a strong C=O stretch for the lactam carbonyl (typically ~1650-1680 cm⁻¹) and an N-H stretch (~3200 cm⁻¹). C-H stretches (aromatic and aliphatic) and C-Br stretches would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) at m/z 253 and 255.
Synthesis Methodologies
The synthesis of 3-aryl-piperidinones can be approached through various strategies, typically involving either the formation of the piperidinone ring with the aryl group already in place or the introduction of the aryl group onto a pre-formed piperidinone scaffold.
Conceptual Synthetic Workflow
A common and effective strategy involves the Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization to form the lactam. This approach offers good control over the core structure.
Caption: Conceptual workflow for the synthesis of the target compound.
Exemplary Synthesis Protocol: Multi-step Construction
This protocol is a representative example based on established chemical principles for constructing the 3-aryl-piperidin-2-one scaffold.[12]
Objective: To synthesize 3-(4-Bromophenyl)piperidin-2-one from commercially available starting materials.
Step 1: Synthesis of Diethyl 2-((3-(4-bromophenyl)-3-oxopropyl)amino)malonate
-
To a stirred solution of diethyl aminomalonate hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.
-
Add 3-chloro-1-(4-bromophenyl)propan-1-one (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: Reductive Cyclization to form the Piperidinone Ring
-
Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (2.0-3.0 eq), portion-wise at 0 °C. Causality: The ketone is first reduced to a secondary alcohol. The subsequent acidic or basic workup promotes intramolecular cyclization (lactamization) with the elimination of an ethoxycarbonyl group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction carefully with water or dilute HCl.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by silica gel chromatography to obtain 3-(4-Bromophenyl)piperidin-2-one.
Chemical Reactivity and Derivatization Potential
The true value of 3-(4-Bromophenyl)piperidin-2-one lies in its potential for chemical modification. The aryl bromide is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, making it an ideal scaffold for building molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[13] This reaction allows for the coupling of the bromophenyl moiety with a wide variety of boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups.[14][15]
Caption: Suzuki-Miyaura coupling using the title compound as a scaffold.
General Protocol for Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with 3-(4-Bromophenyl)piperidin-2-one.
-
To a reaction vessel, add 3-(4-Bromophenyl)piperidin-2-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Trustworthiness: This step is critical as oxygen can deactivate the palladium catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[16]
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.[13][14]
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or recrystallization to yield the desired biaryl product.
Other Potential Reactions
-
N-Alkylation/Arylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or arylated to introduce substituents on the piperidine ring itself.
-
Buchwald-Hartwig Amination: The aryl bromide can be converted to an aniline derivative by coupling with various amines, another powerful palladium-catalyzed transformation.
-
Lactam Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), converting the piperidin-2-one scaffold to the corresponding 3-(4-bromophenyl)piperidine.[17]
Applications in Drug Discovery and Development
The 3-aryl piperidinone motif is a key pharmacophore in many biologically active compounds.[5][18] Its rigid structure helps to orient the aryl substituent in a defined vector, which is crucial for precise interaction with biological targets.
A Scaffold for Library Synthesis
3-(4-Bromophenyl)piperidin-2-one is an ideal starting point for creating libraries of analogs for high-throughput screening. By employing parallel synthesis techniques with a diverse set of boronic acids in Suzuki couplings, researchers can rapidly generate hundreds of novel compounds, each with a unique substitution at the 4-position of the phenyl ring. This allows for an efficient exploration of the chemical space around a lead compound.
Caption: Role as a central scaffold for parallel synthesis.
Pharmacological Relevance
Derivatives of the piperidine and piperidinone core have demonstrated a vast range of biological activities, including analgesic, anticancer, antimicrobial, and CNS-related effects.[18][19][20] For example, the piperidine ring is a core component of drugs like Ritalin (methylphenidate) and Fentanyl. While specific biological data for the title compound is not widely published, its derivatives are actively investigated. The ability to modify the distal aryl ring allows for the fine-tuning of properties such as target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
-
Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
GHS Pictogram: GHS07 (Exclamation mark).[9]
-
Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[6]
Conclusion
3-(4-Bromophenyl)piperidin-2-one is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, combined with the strategic reactivity of the aryl bromide, provides a robust and reliable platform for the synthesis of novel molecular entities. Understanding its physicochemical properties, synthetic routes, and chemical reactivity allows researchers to fully leverage its potential as a core building block in the rational design and development of next-generation therapeutics.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal.
- BLDpharm. (n.d.). 3-(4-Bromophenyl)piperidin-2-one.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14221–14226.
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- Rehman, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medical Principles and Practice, 22(4), 358-363.
- Li, G., et al. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 51(23), 3051-3053.
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- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- CyclicPharma. (n.d.). 3-(4-bromophenyl)piperidin-2-one.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling Reaction. YouTube.
- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)piperidin-2-one.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
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